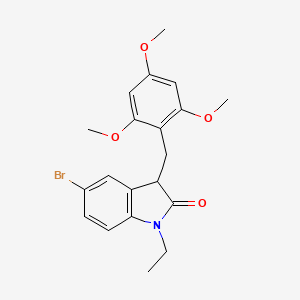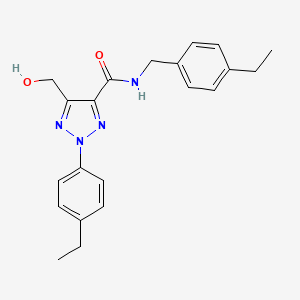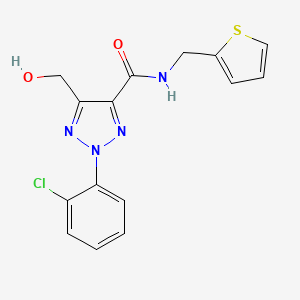
5-bromo-1-ethyl-3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BROMO-1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a bromine atom, an ethyl group, and a trimethoxyphenylmethyl group attached to the indole core, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-BROMO-1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The trimethoxyphenylmethyl group can be synthesized separately and then attached to the indole core through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, potentially converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include various substituted indole derivatives.
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Due to its indole core, the compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Drug Development: It can be a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It could be explored for use in the development of new pesticides or herbicides.
作用機序
The mechanism of action of 5-BROMO-1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE would depend on its specific application. In pharmacological contexts, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, potentially leading to increased efficacy.
類似化合物との比較
5-BROMO-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Lacks the trimethoxyphenyl group, which may result in different biological activities.
1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: Lacks the bromine atom, which may affect its reactivity and binding properties.
Uniqueness:
The presence of both the bromine atom and the trimethoxyphenyl group in 5-BROMO-1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE makes it unique compared to its analogs
特性
分子式 |
C20H22BrNO4 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
5-bromo-1-ethyl-3-[(2,4,6-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C20H22BrNO4/c1-5-22-17-7-6-12(21)8-14(17)15(20(22)23)11-16-18(25-3)9-13(24-2)10-19(16)26-4/h6-10,15H,5,11H2,1-4H3 |
InChIキー |
AGUKMHVNYAQSLE-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C=C(C=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-benzylpiperazin-1-yl)carbonyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11373838.png)

![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11373845.png)
![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11373870.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11373880.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide](/img/structure/B11373886.png)
![2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11373895.png)
![methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11373922.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11373929.png)

![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11373939.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11373942.png)
![2-(4-Isopropylphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11373944.png)
![2-ethoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11373948.png)
